molecular formula C13H23NO4 B6196361 tert-butyl 2-(3-hydroxyoxetan-3-yl)piperidine-1-carboxylate CAS No. 2680529-69-3

tert-butyl 2-(3-hydroxyoxetan-3-yl)piperidine-1-carboxylate

Cat. No.: B6196361
CAS No.: 2680529-69-3
M. Wt: 257.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-hydroxyoxetan-3-yl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl group and a hydroxyoxetane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-hydroxyoxetan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and oxetane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(3-hydroxyoxetan-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxyoxetan-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The piperidine ring and hydroxyoxetane moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of tert-butyl 2-(3-hydroxyoxetan-3-yl)piperidine-1-carboxylate lies in its combination of a piperidine ring with a hydroxyoxetane moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions and reactivity compared to other similar compounds .

Properties

CAS No.

2680529-69-3

Molecular Formula

C13H23NO4

Molecular Weight

257.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.